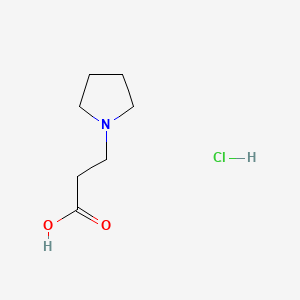![molecular formula C16H11FN2O3S B2633307 8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206988-30-8](/img/structure/B2633307.png)
8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Thiazine derivatives, including the benzothiazine core, are synthesized through various methods, showcasing the versatility and chemical reactivity of these compounds. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, has been developed, emphasizing the relevance of fluorinated compounds in synthetic chemistry (Qiu et al., 2009).
Applications in Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share structural motifs with thiazine compounds, have been extensively researched for their applications in optoelectronic materials. These compounds, including thiazine derivatives, are incorporated into π-extended conjugated systems, showing significant promise in creating novel optoelectronic materials. The research highlights the potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Biological Activities
The pharmacophore of anti-psychotic drugs, 1,4-benzothiazine, has been identified as a vital class of heterocyclic compounds with versatile biological activities. Synthetic strategies and structure-activity relationships (SAR) concerning bioactive heterocycles based on the 1,4-benzothiazine scaffold have been summarized, underscoring the potential regulatory effects of these compounds on various types of cancer (Rai et al., 2017).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives have been reviewed for their in vitro and in vivo antifungal activities. The chemical characteristics, such as N-4 substitution and sulfur oxidation state, significantly influence their biological activities. These derivatives also exhibit immunomodulating activity, which, combined with direct antifungal effects, may enhance in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Green Synthesis and Medicinal Importance
Green synthesis methods for thiazine and benzothiazine derivatives highlight the environmental and chemical efficiency of producing these compounds. Many thiazine derivatives display significant biological activity, acting as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents. This positions thiazine derivatives as a class of heterocyclic medicinal compounds worthy of further exploration (Badshah & Naeem, 2016).
properties
IUPAC Name |
8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c1-22-15-8-3-2-6-13(15)19-10-11(9-18)23(20,21)16-12(17)5-4-7-14(16)19/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCJIAPYUZYFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)
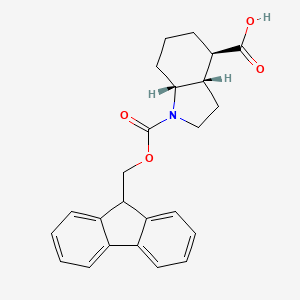


![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)
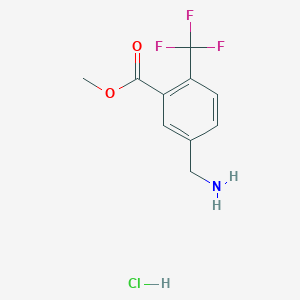

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride](/img/structure/B2633237.png)
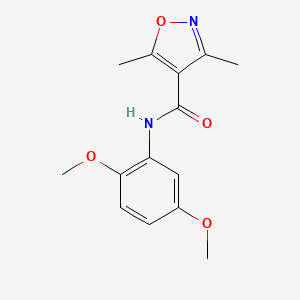
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)
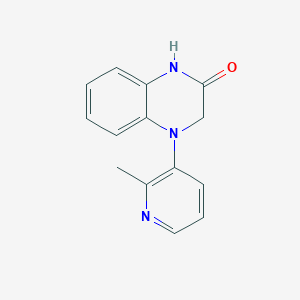
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)
